methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 1-methyl-1h-pyrazole-5-carboxylic acid have been found to interact with the aryl hydrocarbon receptor .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Indole derivatives, which share a similar heterocyclic structure, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have shown potent antipromastigote activity, suggesting potential use in antiparasitic treatments .
Biochemical Analysis
Biochemical Properties
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By influencing the expression of genes related to these pathways, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal function . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Furthermore, the compound acts as an enzyme inhibitor, particularly targeting kinases and phosphatases involved in signal transduction pathways . These interactions result in the modulation of downstream signaling events and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular toxicity and organ dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the overall bioavailability and efficacy of the compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are essential for its function and effectiveness in modulating cellular processes.
Properties
IUPAC Name |
methyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-11)7(8(12)13-3)9-10(5)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVACNJDWHVVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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